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Cat. No.: B8066384
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Safety, Synthesis, and Application in Pharmaceutical Discovery

Executive Summary: The Scaffold

1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7), often referred to as 4'-
Bromohexanophenone, represents a critical "anchor” intermediate in medicinal chemistry and
materials science. Unlike simple solvents or reagents, this compound serves as a bifunctional
scaffold: the ketone moiety allows for nucleophilic addition or reduction to chiral alcohols, while
the aryl bromide provides a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Buchwald-Hartwig).

This guide moves beyond the static data of a standard SDS. It integrates physicochemical
properties with handling logic, synthesis protocols, and emergency response architectures
designed for high-throughput research environments.

Chemical Identity & Physicochemical Architecture

The physical profile of 4'-Bromohexanophenone dictates its handling. Being a solid with a
relatively low melting point (59-60 °C), it exists in a "phase-transition zone" where improper
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storage can lead to caking or partial melting, complicating precise weighing in automated

systems.
Table 1: Physicochemical Constants
Parameter Value Context for Handling
CAS Number 7295-46-7 Unique Identifier
1-(4-Bromophenyl)hexan-1- )
IUPAC Name Systematic nomenclature
one
Synonym 4'-Bromohexanophenone Common lab shorthand
Molecular Formula C12H1s5BrO Halogenated Aryl Ketone
] Calculation basis for
Molecular Weight 255.15 g/mol o
stoichiometry
) ] ] Requires anti-static weighing
Physical State Solid (Crystalline)
tools
) ) Critical: Store < 25°C to
Melting Point 59-60 °C )
prevent caking
- ) ) High thermal stability; low
Boiling Point 322 °C (Predicted) o
volatility risk at RT
) Denser than water; sinks in
Density ~1.255 g/cms3
agueous washes
B Organic Solvents (DCM, ) o )
Solubility Lipophilic; insoluble in water

EtOAcC)

Hazard Profiling & Risk Mechanics (GHS)

The hazard profile of 1-(4-Bromophenyl)hexan-1-one is driven by its lipophilicity and local
reactivity. As an aryl ketone, it possesses the ability to penetrate lipid bilayers (skin/cell
membranes), leading to irritation.

GHS Classification (Warning)
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

The Mechanism of Risk

o Dermal Penetration (H315): The hexyl chain increases lipophilicity (LogP > 3), facilitating
transport across the stratum corneum. Once in the epidermis, the ketone and aryl halide
moieties can trigger local inflammatory responses.

o Respiratory Irritation (H335): While volatility is low, dust generation during weighing is a
primary vector. Crystalline micro-particles can mechanically and chemically irritate the
alveolar lining.

Safe Handling Protocol: The "Solid-State" Workflow

To mitigate the risks identified above, we utilize a self-validating handling protocol. This
workflow ensures that the user confirms the physical state and integrity of the compound
before exposure occurs.

Diagram 1: Safe Handling Logic Flow

Caption: Decision matrix for handling 4'-Bromohexanophenone, prioritizing dust control and
phase integrity.
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START: Reagent Retrieval

Check Physical State
(Is it caked or free-flowing?)

State: Caked/Partial Melt
(Risk: Impurity/Heat Exposure)

Protocol A: Recrystallize
(Solvent: Light Petroleum)

State: Free-Flowing Solid

PPE Check:
Nitrile Gloves + N95/Respirator

;

Weighing Protocol
(Use Anti-Static Gun + Fume Hood)

y

Dissolution:
Add Solvent SLOWLY (Exotherm Check)

Click to download full resolution via product page
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Synthesis & Manufacturing Intelligence

For researchers needing to synthesize this compound de novo (e.g., for isotopic labeling or
derivative creation), the Friedel-Crafts Acylation is the industry standard. This reaction is robust
but requires strict moisture control to prevent catalyst deactivation.

Synthesis Protocol

» Reagents: Bromobenzene (1.0 eq), Hexanoyl Chloride (1.1 eq), Aluminum Chloride (AICIs,
1.2 eq).

» Solvent: Dichloromethane (DCM) or Carbon Disulfide (CSz2).
o Key Step: The formation of the acylium ion intermediate is the rate-determining step.

e Quench: The reaction must be quenched with ice/HCI to break the strong Aluminum-Ketone
complex.

Diagram 2: Friedel-Crafts Synthesis Pathway

Caption: Mechanistic flow of the AICI3-mediated acylation of bromobenzene.

Bromobenzene

+
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uuuuuuuu AICI3-Ketone Complex 1-(4-Bromophenylhexan-1-one
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Click to download full resolution via product page

Emergency Response Architecture

In the event of exposure or release, speed and dilution are the primary countermeasures. The
lipophilic nature of the compound means water alone is often insufficient for effective removal
from skin; soap or a surfactant is required to solubilize the ketone.

Response Matrix
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Scenario

Immediate Action

Secondary Action

Skin Contact

Wash with Soap & Water (15
min). Do not use organic
solvents (ethanol/DMSO) as

they enhance absorption.

Monitor for erythema
(redness). Apply soothing

lotion if irritation persists.

Eye Contact

Flush with saline/water (15

min). Hold eyelids open.

Seek ophthalmological

evaluation immediately.

Move to fresh air. If breathing

Monitor for delayed pulmonary

Inhalation o o edema (rare but possible with
is difficult, administer oxygen.
dusts).
Wet sweep to avoid dust Place in hazardous waste
Spill (Solid) generation. Use HEPA vacuum  container labeled

if available.

"Halogenated Organic."”

Applications in Drug Discovery

1-(4-Bromophenyl)hexan-1-one is a "privileged structure" in drug discovery. The aryl bromide

moiety is a prime candidate for Suzuki-Miyaura Cross-Coupling, allowing the attachment of

biaryl systems common in kinase inhibitors and receptor antagonists.

Experimental Insight: When using this scaffold in Suzuki couplings, the ketone carbonyl can

sometimes coordinate to the Palladium catalyst, retarding the reaction.

o Optimization: Use bulky phosphine ligands (e.g., SPhos, XPhos) to prevent coordination.

o Base Selection: Weak bases (K3POa) are preferred over strong alkoxides to prevent

enolization of the ketone alpha-protons.
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Section 7).
¢ Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Contextual
grounding for Section 5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

¢ To cite this document: BenchChem. [Technical Whitepaper: 1-(4-Bromophenyl)hexan-1-one
(CAS 7295-46-7)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8066384/docs#technical-whitepaper-1-4-
bromophenyl-hexan-1-one-cas-7295-46-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8066384?utm_src=pdf-custom-synthesis#bc-rfq
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://www.benchchem.com/product/b8066384/docs#technical-whitepaper-1-4-bromophenyl-hexan-1-one-cas-7295-46-7
https://www.benchchem.com/product/b8066384/docs#technical-whitepaper-1-4-bromophenyl-hexan-1-one-cas-7295-46-7
https://www.benchchem.com/product/b8066384/docs#technical-whitepaper-1-4-bromophenyl-hexan-1-one-cas-7295-46-7
https://www.benchchem.com/product/b8066384/docs#technical-whitepaper-1-4-bromophenyl-hexan-1-one-cas-7295-46-7
https://www.benchchem.com/product/b8066384?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8066384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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